

Application Notes and Protocols for Thermochemical Boriding of Iron Surfaces

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Compound of Interest

Compound Name: boron;iron

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These application notes provide a comprehensive overview and detailed protocols for the thermochemical boriding of iron surfaces. This surface hardening technique significantly enhances the wear resistance, hardness, and corrosion resistance of ferrous alloys, making it a valuable process in various industrial and research applications.

Introduction to Thermochemical Boriding

Thermochemical boriding, also known as boronizing, is a surface hardening process where boron atoms are diffused into the surface of a metallic component.[\[1\]](#)[\[2\]](#) This diffusion process, typically carried out at elevated temperatures ranging from 800 to 1050°C for 0.5 to 10 hours, results in the formation of a hard boride layer at the surface.[\[3\]](#)[\[4\]](#) This layer is composed of iron borides, primarily iron monoboride (FeB) and diiron boride (Fe₂B).[\[1\]](#)[\[5\]](#) These iron borides are ceramic-like materials that exhibit high hardness, excellent wear resistance, and good corrosion resistance.[\[5\]](#)

The boriding process can be performed using various methods, including solid (pack boriding), liquid, gas, and plasma-assisted techniques.[\[2\]](#)[\[3\]](#) Pack boriding is a widely used and economical method that involves packing the component in a mixture containing a boron-yielding substance, an activator, and a diluent.[\[6\]](#)[\[7\]](#)

Key Process Parameters and Resulting Properties

The properties of the borided layer, such as its thickness, hardness, and phase composition, are highly dependent on the process parameters, including temperature, time, and the chemical composition of the substrate material.[8][9]

Data Summary of Thermochemical Boriding of Iron and Steel:

Material	Boriding Method	Temperature (°C)	Time (h)	Boride Layer Phases	Layer Thickness (µm)	Surface Hardness (HV)	Reference
AISI 1020 Steel	Pack Boriding	900	3	FeB, Fe ₂ B	14 - 71	~1776	[10]
AISI 1040 Steel	Pack Boriding	900	3	FeB, Fe ₂ B	10 - 64	~1860	[10]
AISI 9254 Steel	Reused Boron Paste	900 - 1000	1 - 4	Fe ₂ B, CrB, Mn ₂ B	16.07 - 69.35	up to 1620	[11]
Ductile Iron (GGG 50, 60)	Slurry Salt Bath	850 - 950	2 - 8	FeB, Fe ₂ B	-	-	[12]
Ductile Iron (GGG 80)	Slurry Salt Bath	850	-	Fe ₂ B	-	-	[12]
ASTM A283 Steel	Powder-Pack Boriding	850 - 1000	2 - 8	Fe ₂ B, Mn ₂ B, MnB	73 - 226	-	[3]
AISI H13 Steel	Pack Boriding	800 - 1000	2 - 6	FeB, Fe ₂ B	up to 103.8	-	[13]
AISI D2 Steel	Pack Boriding	-	-	FeB, Fe ₂ B	-	-	[14]
Bohler K190 Steel	Powder Boronizing	900 - 1050	1 - 10	FeB, Fe ₂ B	up to 113	-	[15]
AISI 8620	Plasma Paste	700 - 800	2 - 7	FeB, Fe ₂ B	-	1583 - 1992	[16]

Experimental Protocol: Pack Boriding of Iron Surfaces

This protocol outlines a standard procedure for the pack boriding of iron or low-carbon steel samples.

3.1. Materials and Equipment

- Iron/Steel Samples: Substrates of desired dimensions.
- Boriding Agent: A commercial powder mixture (e.g., Ekabor-II) or a self-prepared mixture. A typical composition is 5% B₄C (boron source), 5% KBF₄ (activator), and 90% SiC (diluent).[\[9\]](#)
- Container: A heat-resistant stainless steel or alumina crucible with a lid.[\[9\]](#)[\[13\]](#)
- Furnace: A high-temperature furnace capable of reaching and maintaining temperatures up to 1050°C with a controlled atmosphere (optional).
- Sample Preparation Equipment: Metallographic polishing equipment, ultrasonic cleaner.
- Characterization Equipment: Optical microscope or Scanning Electron Microscope (SEM) for cross-sectional analysis, X-ray Diffractometer (XRD) for phase identification, and a microhardness tester.

3.2. Procedure

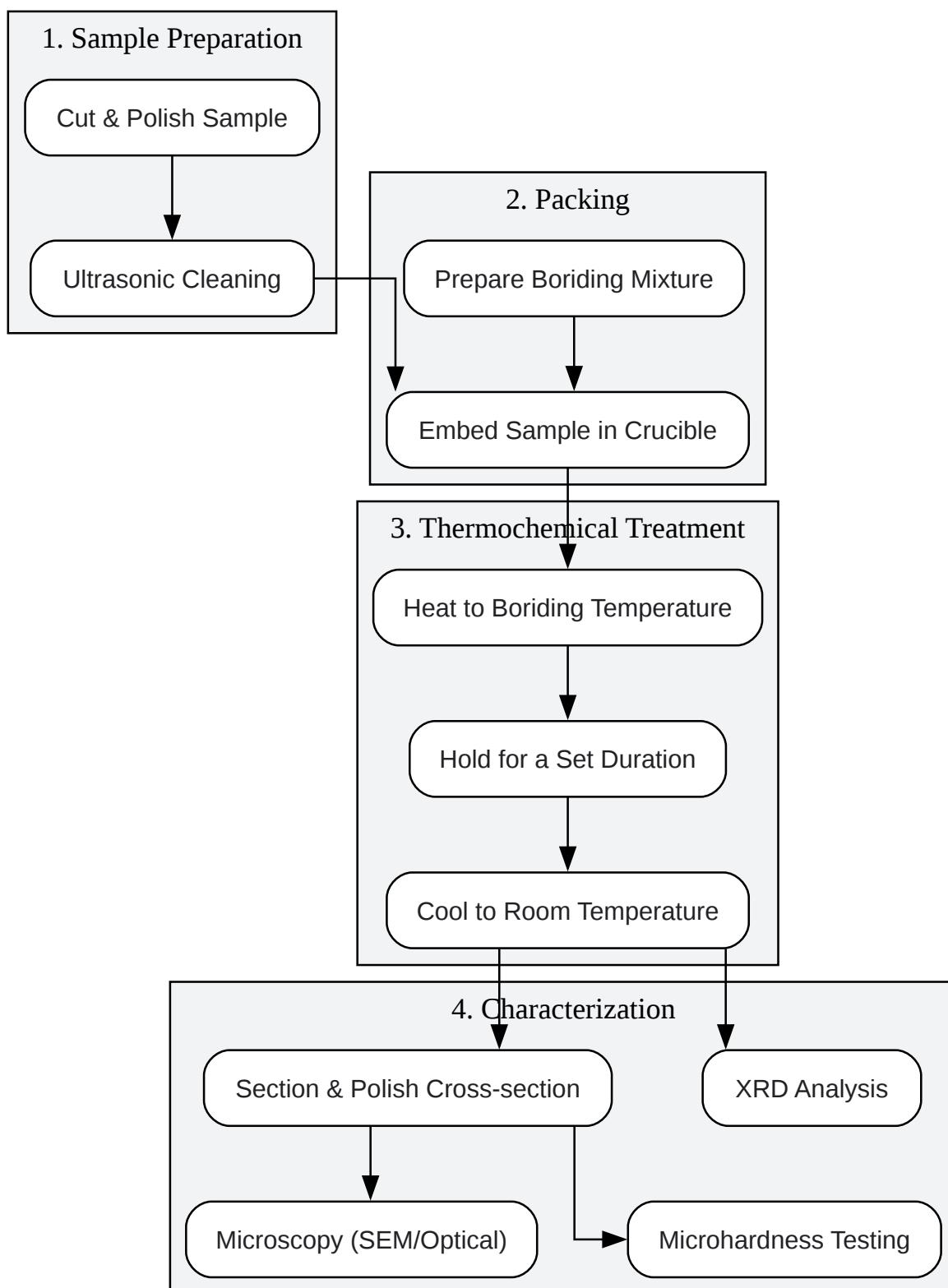
- Sample Preparation:
 - Cut the iron/steel substrate to the desired dimensions.
 - Grind and polish the surface of the samples to a mirror finish using standard metallographic procedures.
 - Clean the samples ultrasonically in acetone or ethanol to remove any grease or contaminants and then dry them thoroughly.

- Packing:
 - Place a layer of the boriding powder at the bottom of the crucible.
 - Embed the cleaned samples within the powder, ensuring a minimum of 20 mm of powder surrounds each sample on all sides.
 - Fill the remainder of the crucible with the boriding powder and gently tap to ensure good packing.
 - Place the lid on the crucible. To minimize oxidation, the container can be sealed with a refractory cement or a layer of inert powder like SiC can be placed on top.[8][13]
- Thermochemical Treatment:
 - Place the sealed crucible in the furnace.
 - Heat the furnace to the desired boriding temperature (e.g., 950°C) at a controlled rate.
 - Hold the furnace at the set temperature for the specified duration (e.g., 2 to 8 hours). The duration will influence the thickness of the boride layer.[3][12]
 - After the treatment time is complete, turn off the furnace and allow the crucible to cool down to room temperature inside the furnace (furnace cooling) or in air.[13]
- Post-Treatment and Characterization:
 - Carefully remove the samples from the boriding powder.
 - Clean the samples to remove any adhering powder.
 - For analysis, section one of the samples perpendicular to the borided surface.
 - Mount and polish the cross-section using standard metallographic techniques.
 - Etch the polished cross-section with a suitable etchant (e.g., 2% Nital) to reveal the boride layer.

- Observe the cross-section under an optical microscope or SEM to measure the thickness and examine the morphology of the boride layer. The interface between the boride layer and the substrate often exhibits a characteristic saw-tooth morphology.[11]
- Perform XRD analysis on the surface of a non-sectioned sample to identify the phases present (FeB and/or Fe₂B).
- Measure the microhardness profile across the boride layer and into the substrate using a Vickers or Knoop microhardness tester.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the pack boriding protocol.

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Caption: Experimental workflow for pack boriding of iron surfaces.

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